molecular formula C10H18N2O2 B1425896 N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide CAS No. 1485995-33-2

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1425896
CAS No.: 1485995-33-2
M. Wt: 198.26 g/mol
InChI Key: TZZSAOIRXGIYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that features both azetidine and tetrahydropyran rings. These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the tetrahydropyran moiety. One common method starts with the preparation of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidin-3-ylidene acetate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity or biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties and improve its stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents on the azetidine or tetrahydropyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tetrahydropyran moiety contributes to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and tetrahydropyran-containing molecules, such as:

  • N-Boc-azetidin-3-ylidene acetate
  • Methyl 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids
  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

Uniqueness

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZSAOIRXGIYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 4
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.